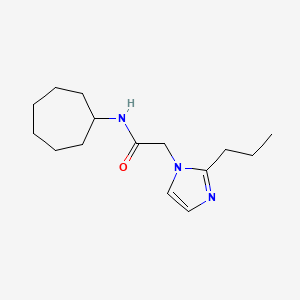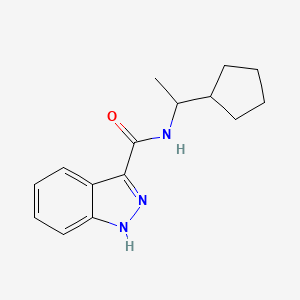![molecular formula C11H17N3O4S B7578325 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid, also known as PIPES, is a zwitterionic buffer commonly used in biochemical and physiological experiments. It is a white crystalline powder that is soluble in water and has a pH range of 6.1-7.5. PIPES has gained popularity in scientific research due to its unique chemical properties that make it an ideal buffer for a wide range of applications.
Mecanismo De Acción
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid works as a buffer by maintaining a stable pH in solution. It is a zwitterionic buffer, which means it has both a positive and negative charge at neutral pH. This allows it to maintain a stable pH over a wide range of temperatures and ionic strengths. 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is also known to have a low UV absorbance, which makes it ideal for use in UV-sensitive experiments.
Biochemical and Physiological Effects:
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid has been shown to have minimal effects on biochemical and physiological processes. It is not known to interfere with enzyme activity or protein structure. 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid has also been shown to have minimal toxicity in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is its ability to maintain a stable pH over a wide range of temperatures and ionic strengths. It also has a low UV absorbance, which makes it ideal for use in UV-sensitive experiments. However, 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid has a relatively narrow pH range compared to other buffers, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid in scientific research. One area of interest is the development of new 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid derivatives with enhanced properties. Another area of interest is the use of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid in the development of new drug delivery systems. 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid has also been proposed as a potential buffer for use in microfluidic devices. Overall, 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is a versatile buffer with a wide range of applications in scientific research.
Métodos De Síntesis
The synthesis of 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid involves the reaction of 2-piperidone with imidazole-5-sulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with 3-chloropropanoic acid to yield 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid. The synthesis method is relatively simple and yields high purity 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is widely used in scientific research as a buffer for a variety of applications. It is commonly used in the preparation of biological samples for electrophoresis, protein purification, and enzyme assays. 3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid is also used as a buffer in cell culture media and in the preparation of liposomes.
Propiedades
IUPAC Name |
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c15-11(16)5-4-9-3-1-2-6-14(9)19(17,18)10-7-12-8-13-10/h7-9H,1-6H2,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFGRTFMARYNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)S(=O)(=O)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[(2-Iodophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578271.png)


![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)


